molecular formula C15H24BNO5 B8129708 tert-Butyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl]carbamate

tert-Butyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl]carbamate

Cat. No.: B8129708
M. Wt: 309.17 g/mol
InChI Key: CCJUMVNDAUMLJR-UHFFFAOYSA-N
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Description

Tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl]carbamate is a boronic ester derivative Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl]carbamate typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.

    Carbamate formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

    Reduction: The compound can undergo reduction reactions to remove the boronic ester group.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts such as palladium acetate, with bases like potassium carbonate, in solvents like toluene or ethanol.

Major Products

    Oxidation: Corresponding alcohol.

    Reduction: De-borylated product.

    Substitution: Coupled product with a new carbon-carbon bond.

Scientific Research Applications

Tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Medicine: Investigated for use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl]carbamate primarily involves its role as a boronic ester. Boronic esters can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or cross-coupling in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl]carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications where other boronic esters may not be as effective.

Properties

IUPAC Name

tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO5/c1-13(2,3)20-12(18)17-10-8-11(19-9-10)16-21-14(4,5)15(6,7)22-16/h8-9H,1-7H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJUMVNDAUMLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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